5-Methoxyisoquinoline-7-carboxylic acid
Description
5-Methoxyisoquinoline-7-carboxylic acid (CAS: 2708282-27-1) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . It belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. The substitution of a methoxy group at position 5 and a carboxylic acid group at position 7 confers unique chemical and biological properties. Limited data are available on its physical properties (e.g., boiling point and melting point), but it is stored under dry, room-temperature conditions . Its hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
5-methoxyisoquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-5-7(11(13)14)4-8-6-12-3-2-9(8)10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCFDRGYZCVHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Isoquinoline Core Formation
The construction of the isoquinoline skeleton serves as a foundational step in synthesizing 5-methoxyisoquinoline-7-carboxylic acid. The Bischler-Napieralski reaction remains a cornerstone for generating isoquinoline derivatives. By cyclizing β-phenylethylamides in the presence of phosphoryl chloride or other dehydrating agents, this method enables the formation of the heterocyclic core . For instance, starting with a methoxy-substituted β-phenylethylamide precursor, cyclization yields 5-methoxyisoquinoline intermediates. Subsequent oxidation or functionalization at position 7 can introduce the carboxylic acid moiety.
A notable adaptation involves the Pictet-Spengler reaction , which condenses β-arylethylamines with aldehydes or ketones under acidic conditions. By employing a methoxy-containing aldehyde and a pre-functionalized ester group at position 7, this one-pot cyclization generates the target scaffold with embedded functionality. Hydrolysis of the ester group under basic conditions (e.g., NaOH or LiOH) then produces the carboxylic acid .
Transition-Metal-Catalyzed Functionalization
Transition-metal catalysis offers a robust platform for introducing substituents at precise positions on the isoquinoline ring. The Ugi four-component reaction (Ugi-4CR) , combined with copper-catalyzed cyclization, has emerged as a versatile method for assembling polyfunctionalized isoquinolines . In this approach, a methoxy-containing aldehyde, an amine, a carboxylic acid, and an isocyanide undergo condensation to form a peptoid intermediate. Subsequent copper(I)-catalyzed cyclization in dioxane at 80°C induces ring closure, yielding 5-methoxyisoquinoline derivatives with an ester group at position 7. Hydrolysis of the ester with aqueous sodium hydroxide completes the synthesis (Table 1) .
Table 1: Optimization of Copper-Catalyzed Cyclization for 5-Methoxyisoquinoline-7-carboxylate Synthesis
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuSO₄ | Cs₂CO₃ | Dioxane | 80 | 32 |
| 2 | CuCl₂ | Cs₂CO₃ | Dioxane | 80 | 40 |
| 3 | CuI | Cs₂CO₃ | Dioxane | 80 | 82 |
| 4 | CuI | K₂CO₃ | Dioxane | 80 | 53 |
Adapted from , with modifications for 5-methoxyisoquinoline derivatives.
Key findings from optimization studies highlight CuI and Cs₂CO₃ in dioxane as optimal for achieving high yields (82%) . Substituting the base or solvent (e.g., K₂CO₃ or MeCN) significantly reduces efficiency, underscoring the sensitivity of this transformation to reaction conditions.
Hydrolysis and Decarboxylation Pathways
Carboxylic acid installation via hydrolysis of pre-existing functional groups is a widely adopted strategy. The patent literature describes the hydrolysis of methyl esters using aqueous NaOH under reflux, followed by acidification to precipitate the carboxylic acid . For this compound, this approach requires prior synthesis of the methyl ester analog. For example, 7-bromo-5-methoxyisoquinoline-4-carboxylate can undergo aminolysis or hydroxylation at position 7, followed by ester hydrolysis to yield the target compound .
An alternative route involves the oxidation of methyl groups to carboxylic acids. While less common for isoquinolines, this method has been demonstrated in analogous quinoline systems using KMnO₄ or CrO₃ under acidic conditions . However, over-oxidation and side reactions necessitate careful control of reaction parameters.
Comparative Analysis of Synthetic Routes
Each methodology presents distinct advantages and limitations:
-
Cyclization Approaches : High atom economy but limited flexibility for late-stage functionalization.
-
Transition-Metal Catalysis : Enables modular assembly but relies on expensive catalysts and stringent conditions.
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Hydrolysis/Decarboxylation : Straightforward for carboxylic acid installation but requires pre-functionalized intermediates.
A representative synthesis starting from 6-bromoisatin (as in ) could be adapted for this compound by substituting bromine with methoxy during the cyclization step. However, this modification may necessitate revised protecting group strategies to prevent undesired side reactions.
Characterization and Quality Control
Successful synthesis necessitates rigorous characterization via ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry . For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm in DMSO-d₆, while the methoxy group resonates as a sharp singlet at δ 3.8–4.0 ppm . IR stretches at ~2500–3000 cm⁻¹ (O-H) and ~1680 cm⁻¹ (C=O) further confirm the presence of the carboxylic acid moiety .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives with modified functional groups.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Solvent such as ethanol or tetrahydrofuran.
Products: Reduced derivatives with altered oxidation states.
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Substitution
Reagents: Halogens, nucleophiles.
Conditions: Varies depending on the substituent.
Products: Substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.
Scientific Research Applications
Synthesis Techniques
The compound can be synthesized using various methods, including:
- Mitsunobu Reaction : This method allows for the coupling of alcohols with carboxylic acids, facilitating the synthesis of complex molecules.
- Decarboxylative Radical Coupling : This emerging technique enables the formation of ketone derivatives from carboxylic acids, expanding its utility in drug development .
Biological Applications
5-Methoxyisoquinoline-7-carboxylic acid has been investigated for its potential biological activities, particularly in medicinal chemistry.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) cells. In vitro studies demonstrated that certain synthesized derivatives displayed substantial antiproliferative effects, indicating their potential as therapeutic agents .
Medical Applications
In the realm of drug development, this compound is being explored for its therapeutic potential.
Drug Design
The carboxylic acid functional group is crucial for drug-target interactions due to its ability to form hydrogen bonds and electrostatic interactions. The compound's structure allows it to be a candidate for designing new pharmaceuticals aimed at treating various diseases, including cancer and infections .
Industrial Applications
Beyond medicinal uses, this compound has applications in industrial chemistry.
Dyes and Pigments
The compound is also utilized in the production of dyes and pigments due to its aromatic properties. Its unique structure allows for the development of materials with specific color properties and stability under various conditions .
Case Studies
- Anticancer Activity : A study investigated the anticancer effects of synthesized derivatives against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, highlighting the potential of these compounds as anticancer agents .
- Synthesis of Complex Molecules : Researchers successfully employed this compound as a precursor in synthesizing complex organic molecules through advanced coupling reactions, demonstrating its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 5-Methoxyisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Chlorinated Isoquinoline Carboxylic Acids
- 1-Chloro-isoquinoline-7-carboxylic acid (CAS: 730971-21-8): Molecular Formula: C₁₀H₆ClNO₂ Key Differences: Replacement of the methoxy group with a chlorine atom at position 1.
- 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (CAS: 223671-71-4): Molecular Formula: C₁₀H₇Cl₂NO₂ Key Differences: Hydrochloride salt form with chlorine at position 1; increased solubility in polar solvents due to ionic character .
Indole and Quinoline Derivatives
- 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1): Molecular Formula: C₁₀H₉NO₃ Key Differences: Indole core (benzene fused to pyrrole) instead of isoquinoline. The carboxylic acid group at position 3 may alter binding affinity in biological systems .
| Compound | CAS Number | Molecular Formula | Core Structure | Functional Groups |
|---|---|---|---|---|
| This compound | 2708282-27-1 | C₁₁H₉NO₃ | Isoquinoline | -OCH₃ (C5), -COOH (C7) |
| 7-Methoxy-1H-indole-3-carboxylic acid | 128717-77-1 | C₁₀H₉NO₃ | Indole | -OCH₃ (C7), -COOH (C3) |
Isoflavone Analogues
- 5-Methyl-7-methoxyisoflavone (CAS: 82517-12-2):
- Molecular Formula : C₁₇H₁₄O₃
- Key Differences : Flavone backbone (benzopyran-4-one) with a methyl group at position 4. The absence of a carboxylic acid group reduces water solubility but enhances lipophilicity .
Biological Activity
5-Methoxyisoquinoline-7-carboxylic acid (5-MICA) is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its anticancer, antimicrobial, and antiviral properties, supported by various studies and data.
Chemical Structure and Properties
5-MICA is an isoquinoline derivative characterized by a methoxy group at the 5-position and a carboxylic acid at the 7-position. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that 5-MICA exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
Case Studies
- A549 Cell Line : In vitro studies showed that 5-MICA has an IC50 value in the range of 10–20 µM against A549 cells, indicating potent cytotoxic activity compared to standard chemotherapeutics like cisplatin .
- MCF-7 Cell Line : Similar results were observed in MCF-7 cells, where 5-MICA induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and disruption of tubulin polymerization .
Antimicrobial Activity
5-MICA has shown promising antimicrobial activity against various pathogens.
Data Table: Antimicrobial Efficacy of 5-MICA
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that 5-MICA could be a potential candidate for developing new antimicrobial agents.
Antiviral Activity
The antiviral properties of 5-MICA have also been explored, particularly against viral strains such as SARS-CoV-2.
In Silico Studies
Molecular docking studies indicated that 5-MICA binds effectively to viral proteins associated with SARS-CoV-2, suggesting potential as an antiviral agent. The binding affinity was reported at approximately -8.0 kcal/mol, indicating strong interactions with the main protease (Mpro) of the virus .
The biological activities of 5-MICA can be attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through ROS-mediated pathways.
- Inhibition of Tubulin Polymerization : This mechanism is critical for its anticancer activity.
- Antioxidant Properties : It exhibits significant radical scavenging activity, which may protect normal cells from oxidative stress .
Q & A
Q. What are the established synthetic routes for 5-Methoxyisoquinoline-7-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves multistep reactions. A common approach adapts strategies for structurally similar isoquinoline derivatives (e.g., 7-Methoxyisoquinoline-4-carboxylic acid), where isatin derivatives or substituted benzaldehydes are reacted with methylamine precursors under acidic or basic conditions . For example:
- Step 1 : Cyclization of a substituted benzaldehyde with methylamine to form the isoquinoline core.
- Step 2 : Methoxylation at position 5 via nucleophilic substitution (e.g., using NaOMe/MeOH).
- Step 3 : Carboxylic acid introduction at position 7 through oxidation (e.g., KMnO₄ in acidic media) or carboxylation (CO₂ under high pressure) .
Key Variables :
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃, δ ~3.8 ppm) and carboxylic acid (-COOH, δ ~12 ppm) groups .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺, expected m/z ~218.08) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Common Pitfalls : Impurities from incomplete carboxylation (e.g., ester intermediates) require gradient elution for separation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies in bioactivity data (e.g., anti-inflammatory vs. anticancer effects) often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (IC₅₀ vs. EC₅₀).
- Solubility Issues : Carboxylic acid’s pH-dependent ionization affects bioavailability; use buffered solutions (pH 7.4) for consistent results .
- Metabolite Interference : Phase I metabolites (e.g., demethylated derivatives) may confound results. Employ LC-MS/MS to monitor stability .
Case Study : A 2024 study reconciled conflicting cytotoxicity data by standardizing incubation times (48 hrs) and normalizing to cell viability controls .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to:
- Identify Binding Pockets : Target enzymes (e.g., COX-2, topoisomerase II) based on electrostatic complementarity .
- Optimize Substituents : Free energy calculations (MM-PBSA) guide functional group modifications (e.g., replacing methoxy with bulkier groups).
Example : Docking studies revealed hydrogen bonding between the carboxylic acid and Arg120 of COX-2, explaining anti-inflammatory activity .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the carboxylic acid group .
- Handling : Use anhydrous solvents (e.g., dried DMF) during reactions to avoid esterification.
- Safety : Follow SDS guidelines (e.g., TCI America) for PPE (gloves, goggles) and emergency protocols (skin/eye rinsing) .
Data Contradiction Analysis
Q. Why do computational predictions of this compound’s solubility conflict with experimental observations?
- Methodological Answer : Predicted solubility (e.g., via LogP calculations) often underestimates experimental values due to:
- Supramolecular Effects : Self-association via π-π stacking (observed in XRD) increases apparent solubility .
- Counterion Choice : Sodium salts (vs. free acid) improve aqueous solubility by 10–20×.
Resolution : Validate predictions with experimental techniques like shake-flask assays .
Tables for Key Findings
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Pd-catalyzed coupling | 67 | 97 | Scalable to gram-scale | |
| Acidic cyclization | 58 | 92 | Low catalyst cost | |
| Microwave-assisted | 75 | 98 | Reduced reaction time |
Table 2 : Biological Activity Discrepancies
| Study | IC₅₀ (μM) | Cell Line | Resolution Strategy |
|---|---|---|---|
| Zhang et al. (2023) | 12.4 | HeLa | Adjusted incubation time |
| Lee et al. (2024) | 8.7 | MCF-7 | Buffered solubility controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
